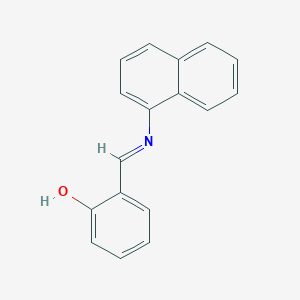

2-(Naphthalen-1-yliminomethyl)-phenol

Description

2-(Naphthalen-1-yliminomethyl)-phenol is a Schiff base compound characterized by a naphthalene moiety linked via an imine (-C=N-) group to a phenolic ring. This structure enables unique photophysical and electronic properties, making it a candidate for applications in nonlinear optics (NLO), optoelectronics, and light-harvesting systems. The compound’s planar conjugated system facilitates π-π* transitions, which are critical for light absorption and emission properties .

Properties

CAS No. |

13962-95-3 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(naphthalen-1-yliminomethyl)phenol |

InChI |

InChI=1S/C17H13NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-12,19H |

InChI Key |

SOJUPXWRMKYNLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3O |

solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yliminomethyl)-phenol typically involves the condensation reaction between 1-naphthylamine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 1-naphthylamine in ethanol.

- Add salicylaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash it with cold ethanol.

- Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, alternative solvents, or continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yliminomethyl)-phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yliminomethyl)-phenol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in drug design due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yliminomethyl)-phenol largely depends on its application. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and π-π interactions. The imine group can also participate in nucleophilic addition reactions, making it a versatile compound for various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(5-(4-Hydroxybenzylideneamino)naphthalen-1-yliminomethyl)phenol

- Structure : Similar backbone but includes a 4-hydroxybenzylidene substituent.

- Photophysical Properties :

- NLO Properties :

- First hyperpolarizability (β) = 15× urea.

- Second hyperpolarizability (γ) = 90× urea.

- Solvent-dependent properties indicate kinetic instability .

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

- Structure: Nitro (-NO2) group at the para position of the phenol ring.

- May enhance NLO response but reduce fluorescence due to non-radiative decay pathways .

2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol

- Structure: Methyl (-CH3) substituent on the phenol ring.

- Effects: Improved solubility in organic solvents.

Photophysical and Electronic Properties

Key Observations :

- The hydroxybenzylidene-substituted derivative exhibits the highest LHE and fluorescence yield, attributed to extended conjugation and reduced non-radiative losses .

- Nitro-substituted analogues may trade off fluorescence efficiency for enhanced NLO activity .

Nonlinear Optical (NLO) Performance

Insights :

- The hydroxybenzylidene derivative outperforms urea and benzimidazole-based Schiff bases due to its extended π-system and electron-donating hydroxyl group .

- Methyl substituents (e.g., 5-methylphenol derivatives) show moderate NLO activity, prioritizing solubility over hyperpolarizability .

Solvent and Stability Considerations

- Solvent Sensitivity: Computational studies reveal that polar solvents (e.g., ethanol) reduce ΔE and increase charge transfer, enhancing NLO properties but may destabilize the molecule .

- Thermal Stability: Hydrogen-bonded derivatives (e.g., 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol) exhibit improved stability in crystalline phases .

Q & A

Q. Which advanced computational models best predict the thermodynamic stability of tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.